7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one
CAS No.: 1565827-87-3
Cat. No.: VC2726756
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1565827-87-3 |
---|---|
Molecular Formula | C9H9NO3 |
Molecular Weight | 179.17 g/mol |
IUPAC Name | 7-(2-hydroxyethyl)-3H-1,3-benzoxazol-2-one |
Standard InChI | InChI=1S/C9H9NO3/c11-5-4-6-2-1-3-7-8(6)13-9(12)10-7/h1-3,11H,4-5H2,(H,10,12) |
Standard InChI Key | BSPDFQNBUWGQRE-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C(=C1)NC(=O)O2)CCO |
Canonical SMILES | C1=CC(=C2C(=C1)NC(=O)O2)CCO |
Introduction
Chemical Structure and Properties
Structural Composition
7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one consists of a benzoxazolone core scaffold with a hydroxyethyl group specifically attached at the 7-position. The benzoxazolone scaffold itself comprises a fused ring system containing both benzene and oxazolone components, creating a bicyclic heterocyclic structure. The presence of the hydroxyethyl group at position 7 differentiates this compound from related benzoxazolone derivatives with different substitution patterns .
Physical and Chemical Properties
The available physicochemical properties of 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one are summarized in the following table:
Property | Value |
---|---|
Common Name | 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one |
CAS Number | 1565827-87-3 |
Molecular Formula | C₉H₉NO₃ |
Molecular Weight | 179.17 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
The compound features several functional groups that influence its chemical behavior, including:
-
The lactam (cyclic amide) structure in the oxazolone ring
-
The hydroxyethyl group providing a terminal alcohol functionality
-
The aromatic benzene ring offering sites for electrophilic substitution
These structural elements likely contribute to moderate polarity and potential hydrogen bonding capabilities through both the carbonyl oxygen and the hydroxyl group. The combination of these features would likely affect the compound's solubility profile, making it potentially soluble in polar organic solvents and possibly partially soluble in water .
Structural Relationship to Benzoxazolone Derivatives
Comparison with Parent Compound
The parent compound, 2,3-dihydro-1,3-benzoxazol-2-one (also known as 2-benzoxazolinone), serves as the core structure from which 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is derived. The parent compound has the following properties:
Property | Value |
---|---|
Common Name | 2-Benzoxazolinone |
CAS Number | 59-49-4 |
Molecular Formula | C₇H₅NO₂ |
Molecular Weight | 135.12 g/mol |
IUPAC Name | 2,3-dihydro-1,3-benzoxazol-2-one |
The addition of the hydroxyethyl group at position 7 increases the molecular weight by approximately 44 units and introduces additional functionality that likely alters the pharmacological, chemical, and physical properties compared to the unsubstituted parent compound .
Relationship to Positional Isomers
A notable structural relative is 3-(2-hydroxyethyl)-1,3-benzoxazol-2(3H)-one (CAS 26726-75-0), which differs in the position of the hydroxyethyl group. In this isomer, the hydroxyethyl substituent is attached to the nitrogen atom at position 3 rather than to the carbon at position 7 of the benzene ring. Despite sharing the same molecular formula (C₉H₉NO₃), these positional isomers likely possess distinct chemical and biological profiles due to the significant differences in their three-dimensional structures and electronic distributions .
The 3-substituted variant has been described as "a chemical compound characterized by its benzoxazole core, which is a bicyclic structure containing both benzene and oxazole rings" with the hydroxyethyl substituent contributing to "its solubility and potential reactivity" .
Current Research Status and Future Directions
Research Gaps
The limited information available specifically on 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one highlights several important research gaps:
-
Comprehensive physicochemical characterization: Determination of physical properties including solubility profiles, pKa values, partition coefficients, and stability data.
-
Synthetic methodology: Development and optimization of efficient synthetic routes with high regioselectivity for the 7-position.
-
Biological activity screening: Systematic evaluation of potential pharmacological activities across various biological targets and pathways.
-
Structure-activity relationships: Comparison with other benzoxazolone derivatives to establish structure-activity relationships.
Future Research Opportunities
Future research on 7-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one could profitably focus on:
-
Medicinal chemistry exploration: Investigation of this compound as a lead structure for developing bioactive compounds with improved pharmacological profiles.
-
Material science applications: Exploration of potential uses in polymers, surface coatings, or specialty materials leveraging the combination of aromatic and polar functional groups.
-
Synthetic methodology development: Creation of novel synthetic approaches that enable selective functionalization of the benzoxazolone scaffold at the 7-position.
-
Computational studies: Molecular modeling to predict interactions with biological targets and to guide rational design of derivatives with enhanced properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume